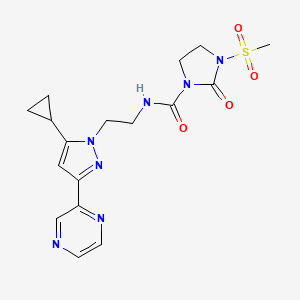

2-(Hydroxymethyl)-acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Molecular Structure Analysis

The molecular structure of a compound is determined by various factors such as the type of atoms involved, the arrangement of atoms, and the type of chemical bonds between the atoms. Techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) are used to investigate the molecular structure .Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. For instance, the physico-chemical properties of phenol-formaldehyde resins used in the production of laminated plastics depend on factors like the type and amount of catalyst, formaldehyde-to-phenol mole ratio, temperature, and time of the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can be investigated using various techniques and tools .Aplicaciones Científicas De Investigación

Acid-Base Indicators

2-(Hydroxymethyl)-acrylonitrile: derivatives have been investigated as potential acid-base indicators. In a study by Beni et al., twelve triphenylmethanol and one tris(2-(hydroxymethyl)phenol) derivative were synthesized. These compounds served as carriers for various drugs due to their optimized lipophilicity. Additionally, they were evaluated as indicators for acid-base volumetric titration, showing moderate-to-sharp color transitions near the neutralization point. These indicators hold promise for precise acid-base titrations within a narrow range .

Hydrogel Synthesis

2-(Hydroxymethyl)-acrylonitrile: plays a crucial role in the production of hydrogels. Hydrogels are highly absorbent materials used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications. Its unique structure allows for efficient water absorption and controlled release of bioactive compounds .

Bio-Based Monomers

The compound can serve as a precursor for bio-based monomers. For instance:

- 2,5-Furandicarboxylic Acid (FDCA) : Derived from 2-(Hydroxymethyl)-acrylonitrile , FDCA has been proposed as a replacement for terephthalic acid in polyester production. It offers a sustainable alternative for polymer synthesis .

- 2,5-Bis(hydroxymethyl)furan (BHMF) : BHMF, another bio-derived furan compound, serves as a stable diol. It finds applications as a monomer for bio-materials and fuels. Its synthesis pathways have been explored in recent research .

Chiral Furan Synthesis

Researchers have investigated various methods for synthesizing chiral furans from 2-(Hydroxymethyl)-acrylonitrile . These chiral furans have potential applications in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(hydroxymethyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4(2-5)3-6/h6H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCSUIMCEIRRKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2990146.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)

![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)